molecular formula C12H9ClN2O4S B4623767 5-(2-chloro-5-nitrobenzylidene)-3-ethyl-1,3-thiazolidine-2,4-dione

5-(2-chloro-5-nitrobenzylidene)-3-ethyl-1,3-thiazolidine-2,4-dione

Cat. No. B4623767
M. Wt: 312.73 g/mol
InChI Key: IOEYOLQEYJLOIN-UXBLZVDNSA-N
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Description

Synthesis Analysis

The synthesis of thiazolidinedione derivatives involves a variety of chemical reactions and methodologies. Compounds similar to the target molecule have been synthesized through Knoevenagel condensation, a common method in the preparation of thiazolidinedione derivatives. This involves the condensation of thiazolidine-2,4-dione with aldehydes or ketones to form the desired arylidene derivatives. For instance, a related synthesis approach has been reported for antitubercular agents where analogs were prepared via two-step synthetic protocols and evaluated for their activity against Mycobacterium tuberculosis, showcasing the versatility of synthesis methods in producing various derivatives for biological evaluation (Samala et al., 2014).

Molecular Structure Analysis

The molecular structure of thiazolidinedione derivatives is characterized by the presence of a thiazolidine ring, which is central to their biological activity. Single-crystal X-ray diffraction data have been utilized to determine the crystal structure of such compounds, providing insights into their molecular geometry and conformation. The structural elucidation aids in understanding the interaction mechanisms with biological targets. For example, the detailed molecular structure of related thiazolidinedione derivatives has been confirmed using techniques like elemental analysis, IR, ^1H NMR, and MS spectroscopy, which highlight the importance of the arylidene moiety in the compound's biological activity (Popov-Pergal et al., 2010).

Chemical Reactions and Properties

Thiazolidinedione derivatives undergo various chemical reactions, contributing to their diverse biological activities. The reactivity of these compounds towards different reagents and conditions can lead to the formation of new derivatives with potential biological applications. For instance, the synthesis and characterization of novel thiazolidine-2,4-dione derivatives with antibacterial and antifungal activities were achieved by introducing different substituents, demonstrating the compounds' versatile chemical properties and their potential as antimicrobial agents (Stana et al., 2014).

Physical Properties Analysis

The physical properties of thiazolidinedione derivatives, such as solubility, melting point, and log P values, are crucial for their pharmacological applications. These properties influence the compound's bioavailability and interaction with biological targets. Studies on similar compounds have reported the synthesis and evaluation of their physical properties, which are essential for determining their suitability in drug development processes (Popov-Pergal et al., 2005).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biomolecules, play a significant role in the biological activity of thiazolidinedione derivatives. These properties are often studied through computational and experimental methods to predict the compounds' behavior in biological systems. For instance, the antimicrobial evaluation of novel 5-ethylidene-thiazolidine-2,4-diones showcased their reactivity and potential as antimicrobial agents, further emphasizing the significance of chemical property analysis in the development of therapeutics (Joshi et al., 2021).

Scientific Research Applications

Anticancer Activity

The compound has been explored for its potential anticancer properties. For instance, derivatives of thiazolidine-diones have been synthesized and evaluated for their anticancer activity against different cancer cell lines. These compounds, including the nitro group-containing variants, have shown promising results in inhibiting enzymes like topoisomerase-I, which are crucial for cancer cell proliferation (Kumar & Sharma, 2022). Such studies underscore the potential of thiazolidine-dione derivatives in cancer treatment strategies, highlighting their role in designing novel anticancer agents.

Antimicrobial and Antifungal Activities

Research has also focused on the antimicrobial and antifungal effects of thiazolidine-dione derivatives. Compounds synthesized from 5-arylidenethiazolidine-2,4-dione have shown significant inhibitory activities against various pathogenic strains of bacteria and fungi, including Staphylococcus aureus, Bacillus cereus, Listeria monocytogenes, and Candida albicans. Some derivatives exhibited better or comparable inhibitory activities against these pathogens compared to reference drugs, suggesting their potential as effective antimicrobial and antifungal agents (Stana et al., 2014).

Antitubercular Activity

The structure-activity relationship and mechanism of action of antitubercular compounds, including 1-(4-chlorophenyl)-4-(4-hydroxy-3-methoxy-5-nitrobenzylidene) pyrazolidine-3,5-dione analogues, have been investigated. These compounds have shown promising results in vitro against Mycobacterium tuberculosis, with specific derivatives demonstrating significant activity and non-toxicity up to certain concentrations. This research contributes to understanding the potential therapeutic applications of these compounds in treating tuberculosis (Samala et al., 2014).

Corrosion Inhibition

In the context of materials science, thiazolidinediones, including derivatives of the discussed compound, have been evaluated for their corrosion inhibition properties. These studies have shown that such compounds can offer exceptional protection against corrosion in metals like carbon steel in acidic environments. The effectiveness of these inhibitors is attributed to their ability to form a protective layer on the metal surface, thus preventing corrosive reactions. This application is crucial for extending the lifespan of metal components in various industries (Chaouiki et al., 2022).

properties

IUPAC Name

(5E)-5-[(2-chloro-5-nitrophenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O4S/c1-2-14-11(16)10(20-12(14)17)6-7-5-8(15(18)19)3-4-9(7)13/h3-6H,2H2,1H3/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOEYOLQEYJLOIN-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=C(C=CC(=C2)[N+](=O)[O-])Cl)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C\C2=C(C=CC(=C2)[N+](=O)[O-])Cl)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-5-(2-chloro-5-nitrobenzylidene)-3-ethyl-1,3-thiazolidine-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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